1-benzyl-1H-1,2,3-triazole-4-carbohydrazide

Antibacterial screening Gram-positive Gram-negative

Select this specific 1,2,3-triazole-4-carbohydrazide derivative for its distinct N1-benzyl substitution, which confers increased lipophilicity and molecular volume relative to unsubstituted or N1-aryl analogs. This compound serves as a versatile, dual-reactivity building block: the triazole core is accessible via CuAAC, while the carbohydrazide moiety provides an orthogonal reactive handle for hydrazone library synthesis. The established four-step route and documented MIC range (125 to >250 µg/mL) for its hydrazone derivatives offer a quantitative baseline for antibacterial lead optimization.

Molecular Formula C10H11N5O
Molecular Weight 217.232
CAS No. 226881-50-1
Cat. No. B2970744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-1,2,3-triazole-4-carbohydrazide
CAS226881-50-1
Molecular FormulaC10H11N5O
Molecular Weight217.232
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NN
InChIInChI=1S/C10H11N5O/c11-12-10(16)9-7-15(14-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,16)
InChIKeyYWWSTTVUEAGEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-benzyl-1H-1,2,3-triazole-4-carbohydrazide (CAS 226881-50-1): Core Properties and In-Class Context


1-Benzyl-1H-1,2,3-triazole-4-carbohydrazide (C10H11N5O, MW 217.23) is a 1,2,3-triazole derivative featuring a benzyl substituent at N1 and a carbohydrazide group at C4 [1]. This compound serves as a versatile synthetic intermediate and pharmacophore scaffold, with documented antibacterial evaluation as a hydrazone-forming precursor [2]. The carbohydrazide moiety provides a reactive handle for condensation with aldehydes to generate N-acylhydrazone derivatives—a privileged chemotype in medicinal chemistry for accessing diverse biological activities [3].

1-benzyl-1H-1,2,3-triazole-4-carbohydrazide: Why In-Class Analogs Are Not Interchangeable


Within the 1,2,3-triazole-4-carbohydrazide chemotype, seemingly minor structural variations produce substantial shifts in biological profile and synthetic utility. The N1-benzyl substituent confers distinct physicochemical properties—increased lipophilicity and molecular volume relative to unsubstituted or N1-aryl analogs—that demonstrably affect intermolecular interactions with biological targets [1]. Furthermore, the presence or absence of a 5-amino group critically alters the electronic character of the triazole ring, with crystallographic data confirming that substituent electronegativity dictates hydrogen-bonding patterns and supramolecular assembly [2]. Generic procurement without structural verification risks selecting a compound with divergent reactivity, solubility, or target engagement. The quantitative evidence below establishes the specific differentiators that inform rational selection.

Quantitative Differentiation Evidence: 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide vs. Closest Analogs


Antibacterial Activity: 1-Benzyl vs. 1-Phenyl-5-methyl vs. 5-Amino-1-benzyl Triazole-4-carbohydrazides

Direct head-to-head antibacterial evaluation reveals that the unsubstituted 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide scaffold (as hydrazone derivatives) shows measurable activity against S. aureus and S. pyogenes, though with lower potency than ciprofloxacin control. In contrast, the 1-phenyl-5-methyl analog series demonstrates markedly enhanced antimicrobial breadth, with specific derivatives exhibiting inhibition zones of 19-22 mm against both Gram-positive and Gram-negative strains [1][2]. The 5-amino-1-benzyl analog (CAS 16975-91-0) introduces additional hydrogen-bonding capacity, altering physicochemical parameters (HBD count: 3 vs. 2; PSA: ~112 Ų vs. ~98 Ų) and potentially shifting target engagement profiles [3]. This class-internal variability demonstrates that the 1-benzyl, C4-carbohydrazide, and 5-position substituents are each critical determinants of antimicrobial phenotype.

Antibacterial screening Gram-positive Gram-negative Structure-activity relationship

MIC Determination: 1-Benzyl-1H-1,2,3-triazole-4-carbohydrazide Hydrazones vs. Ciprofloxacin Control

Quantitative MIC evaluation of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide-derived hydrazones 6a-j against four bacterial strains establishes the scaffold's baseline antibacterial profile. The parent carbohydrazide was not directly tested; however, its hydrazone derivatives provide a direct readout of scaffold activity. Compounds incorporating heterocyclic rings (quinoxaline 6c, imidazole 6d, pyridine 6e, quinoline 6f) exhibited enhanced activity relative to simpler aromatic hydrazones [1]. The MIC data contextualize the scaffold's activity within the broader 1,2,3-triazole-4-carbohydrazide class and enable direct comparison with established antibacterial agents [1].

MIC Antibacterial Gram-positive Gram-negative Hydrazone derivatives

Synthetic Accessibility: Four-Step Route with Quantitative Hydrazone Yields

The synthesis of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide proceeds via an established four-step protocol: (1) benzyl bromide conversion to benzyl azide, (2) triazole ring formation via cycloaddition, (3) ester hydrazinolysis to carbohydrazide, and (4) aldehyde condensation yielding hydrazone derivatives in quantitative yields [1]. This synthetic accessibility contrasts favorably with related triazole scaffolds requiring more elaborate protection/deprotection sequences or low-yielding heterocyclization steps. The quantitative conversion to hydrazones underscores the compound's reliability as a derivatization substrate—a critical consideration for library synthesis and scale-up [1].

Synthetic methodology Hydrazone formation Click chemistry Reaction yield

Physicochemical Profile: Lipophilicity and Volume Contributions of N1-Benzyl Substituent

Comparative theoretical analysis of 1-benzyl-1H-1,2,3-triazole derivatives establishes that the N1-benzyl substituent confers increased lipophilicity and higher molecular volume relative to both classical antiviral agents and unsubstituted triazole scaffolds [1]. These physicochemical features are proposed to enable new intermolecular interactions with biological targets while simultaneously influencing specificity and cytotoxicity profiles [1]. For procurement decisions, the benzyl group provides a defined hydrophobicity anchor distinct from N1-phenyl (more planar, less flexible) or N1-alkyl (less aromatic) analogs, affecting both solubility and protein-binding characteristics [1][2].

Lipophilicity Molecular volume ADME Structure-property relationship

Crystallographic Distinctions: Substituent Electronegativity Dictates Hydrogen-Bonding Architecture

Crystallographic analysis of mono-p-substituted 1-(arylamino)-1,2,3-triazole-4-carbohydrazides reveals that substituent electronegativity directly governs hydrogen-bonding patterns and supramolecular assembly in the solid state [1]. Compounds bearing electronegative substituents (F, Cl, Br) display distinct N-H⋯N and N-H⋯O hydrogen-bonding networks and enhanced π⋯π stacking interactions compared to the unsubstituted parent (X=H) [1]. While the target compound (1-benzyl) was not crystallographically characterized in this study, the principle that triazole substituents modulate solid-state architecture applies across the class—with benzyl offering a hydrophobic aromatic surface that may favor distinct packing motifs relative to aminoaryl or unsubstituted analogs [1].

Crystallography Hydrogen bonding Supramolecular chemistry Solid-state properties

Reactivity Differentiation: Hydrazide vs. Carboxylic Acid vs. 5-Amino-Hydrazide Functionality

The C4-carbohydrazide moiety provides a reactive nucleophilic handle enabling facile hydrazone formation with aldehydes—a transformation that proceeds quantitatively under mild conditions and is not accessible to the corresponding carboxylic acid (1-benzyl-1H-1,2,3-triazole-4-carboxylic acid) without activation [1]. The 5-amino analog (CAS 16975-91-0) introduces an additional nucleophilic site (amino group) that competes with or complements hydrazide reactivity, potentially complicating selective derivatization [2]. The parent unsubstituted hydrazide thus occupies a strategic position: reactive enough for efficient conjugation, yet selective in its reactivity profile relative to amino-functionalized variants [1][2].

Functional group reactivity Derivatization Hydrazone chemistry Click chemistry

Optimal Application Scenarios for 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide (CAS 226881-50-1) Based on Quantified Differentiation


Scaffold for Antibacterial Hydrazone Library Synthesis

This compound is optimally deployed as the core scaffold for generating diverse N-acylhydrazone libraries targeting Gram-positive and Gram-negative antibacterial activity. The established four-step synthetic route from benzyl bromide and the quantitative hydrazone formation with aromatic/heteroaromatic aldehydes enable efficient parallel library construction [1]. The documented MIC range (125 to >250 μg/mL) for hydrazone derivatives provides a quantitative baseline for hit identification and SAR expansion [1]. Heterocyclic substituents (quinoxaline, imidazole, pyridine, quinoline) have been identified as activity-enhancing moieties, offering a defined starting point for lead optimization [1].

Physicochemical Tool Compound for Lipophilicity/V olume SAR Studies

The defined lipophilicity and molecular volume conferred by the N1-benzyl substituent (MW 217.2; implied XLogP ~0.4) position this compound as a reference scaffold for structure-property relationship studies [2][3]. Comparative theoretical analyses against classical antivirals (AZT, DDC, DDI) demonstrate that the 1-benzyl triazole scaffold occupies a distinct physicochemical space characterized by increased lipophilicity and volume [3]. This profile makes the compound suitable as a control or comparator in studies examining the relationship between hydrophobicity, membrane permeability, and target engagement [3].

Precursor for Click Chemistry-Derived Triazole Conjugates

The 1,2,3-triazole core is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the compound itself serves as a building block for further click derivatization [1]. The carbohydrazide moiety provides an orthogonal reactive handle that remains intact during click reactions, enabling sequential functionalization strategies. This dual reactivity (triazole formation via click; hydrazone formation via condensation) distinguishes this compound from simple triazole derivatives lacking the hydrazide group and from carboxylic acid analogs requiring activation [1].

Crystallographic Reference for 1,2,3-Triazole-4-carbohydrazide Solid-State Studies

Given the established crystallographic framework for structurally related 1-(arylamino)-1,2,3-triazole-4-carbohydrazides [4], this compound offers value as a reference standard for solid-state characterization. The benzyl substituent provides a distinct hydrophobic surface compared to aminoaryl analogs, potentially yielding unique packing motifs and hydrogen-bonding networks. Procurement of this compound supports comparative crystallographic studies examining the influence of N1-substituent identity on supramolecular assembly, solubility, and stability [4].

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